An In-depth Technical Guide to 3-Ethoxypropionic Acid: Chemical Properties, Structure, and Synthetic Insights
An In-depth Technical Guide to 3-Ethoxypropionic Acid: Chemical Properties, Structure, and Synthetic Insights
Abstract
This technical guide provides a comprehensive overview of 3-Ethoxypropionic acid (3-EPA), a bifunctional organic molecule incorporating both a carboxylic acid and an ether moiety. This document, intended for researchers, chemists, and professionals in drug development, delves into the core chemical and physical properties of 3-EPA, its molecular structure, and spectroscopic characteristics. We will explore its chemical reactivity, discuss logical synthetic pathways, and outline its role as a versatile chemical intermediate. This guide emphasizes the practical application of this knowledge, supported by established data and a detailed experimental protocol for its synthesis via ester hydrolysis.
Introduction to 3-Ethoxypropionic Acid
3-Ethoxypropionic acid (CAS No: 4324-38-3), also known as 3-ethoxypropanoic acid, is a specialty chemical whose unique structure offers a valuable combination of functionalities.[1] As a carboxylic acid, it can undergo a wide range of reactions, including esterification, amidation, and reduction. Simultaneously, the ether linkage provides polarity, hydrogen bond accepting capabilities, and a degree of chemical stability not found in simple alkanoic acids. While its ethyl ester, ethyl 3-ethoxypropionate (EEP), is widely recognized as a high-performance industrial solvent and a key intermediate in pharmaceutical synthesis, the acid form, 3-EPA, serves as a crucial precursor and a versatile building block in its own right.[2] Understanding the distinct properties of the acid is paramount for chemists aiming to leverage its reactivity in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3]
Molecular Structure and Nomenclature
The structural identity of a molecule is fundamental to understanding its behavior. 3-EPA's linear structure is key to its properties.
Chemical Identifiers
A consistent and unambiguous identification is critical in scientific research. The key identifiers for 3-Ethoxypropionic acid are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-ethoxypropanoic acid | [1] |
| CAS Number | 4324-38-3 | [1] |
| Molecular Formula | C₅H₁₀O₃ | [1] |
| Molecular Weight | 118.13 g/mol | [1] |
| SMILES | CCOCCC(=O)O | [1] |
| InChI | InChI=1S/C5H10O3/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H,6,7) | [1] |
| InChIKey | JRXXEXVXTFEBIY-UHFFFAOYSA-N | [1] |
Structural Diagram
The molecular structure of 3-Ethoxypropionic acid is visualized below. The diagram highlights the ethoxy group (-OCH₂CH₃) at the C3 position relative to the carboxyl group (-COOH).
Physicochemical Properties
The physical properties of 3-EPA dictate its behavior in various systems, including its solubility, volatility, and physical state under standard conditions. These parameters are essential for process design, purification, and formulation development.
| Property | Value | Source |
| Boiling Point | 112-114 °C (at 15 Torr) | |
| Density | 1.05 g/cm³ | |
| Refractive Index | 1.4200 - 1.4220 | |
| pKa (Predicted) | 4.32 ± 0.10 | |
| LogP (Estimated) | 0.188 | |
| Form | Clear, colorless to almost colorless liquid |
Note: Some physical properties are reported for the closely related ethyl ester in readily available literature; values specific to the acid are cited where available.
Spectroscopic Analysis
Spectroscopic data provides an empirical fingerprint of a molecule's structure. While comprehensive, peer-reviewed spectra for 3-EPA are not as widely published as for its ester, we can deduce the expected characteristics based on its functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of 3-EPA is dominated by features from the carboxylic acid and ether groups.
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O-H Stretch: A very broad absorption is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[4]
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.
-
C-O Stretch: A prominent C-O stretching band for the ether linkage is expected around 1100-1120 cm⁻¹, with another C-O stretch from the carboxylic acid appearing in the 1320-1210 cm⁻¹ region.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum should display five distinct signals:
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A triplet around 1.2 ppm (3H) for the methyl protons (-OCH₂CH₃ ).
-
A quartet around 3.5 ppm (2H) for the methylene protons of the ethoxy group (-OCH₂ CH₃).
-
A triplet around 2.6 ppm (2H) for the methylene group alpha to the carbonyl (-CH₂ COOH).
-
A triplet around 3.7 ppm (2H) for the methylene group alpha to the ether oxygen (-OCH₂ CH₂-).
-
A broad singlet at high chemical shift (>10 ppm) for the acidic carboxylic proton (-COOH ), which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum is expected to show five signals corresponding to the five unique carbon environments:
-
~15 ppm: Methyl carbon of the ethoxy group.
-
~35 ppm: Methylene carbon alpha to the carbonyl.
-
~66 ppm: Methylene carbon of the ethoxy group.
-
~68 ppm: Methylene carbon alpha to the ether oxygen.
-
175 ppm: Carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) for 3-EPA would be observed at m/z = 118. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[5] Alpha-cleavage next to the ether oxygen is also a probable fragmentation pathway, leading to characteristic daughter ions.
Chemical Reactivity and Synthesis
3-EPA's reactivity is governed by its two functional groups. The carboxylic acid can be readily converted to esters, amides, acid chlorides, or reduced to the corresponding alcohol. The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI).
Synthesis Pathway
A common and logical laboratory-scale synthesis of 3-Ethoxypropionic acid involves a two-step process starting from the Michael addition of ethanol to ethyl acrylate, followed by the hydrolysis of the resulting ester, ethyl 3-ethoxypropionate (EEP). This ensures high regioselectivity and typically proceeds with good yields.
The synthesis of the intermediate ester (EEP) is well-documented and can be achieved under either base or acid catalysis.[6][7] A modern approach often utilizes a recyclable catalyst to improve the process's green credentials.[6]
Applications in Research and Drug Development
As a bifunctional molecule, 3-EPA is a useful building block or intermediate in organic synthesis.[2] Its ability to introduce a hydrophilic ethoxypropyl chain makes it valuable for modifying the properties of larger molecules, such as solubility and pharmacokinetic profiles. While its ester, EEP, is directly cited in the synthesis of selective inhibitors of cyclin-dependent kinase 4/6 (CDK4/6) for cancer therapies, the acid itself is the logical precursor for creating other derivatives like amides or more complex esters that may be required for API synthesis.[8] The use of such intermediates is fundamental to modern drug development, allowing for the flexible and efficient construction of complex molecular architectures.[3]
Safety, Handling, and Storage
Hazard Identification: 3-Ethoxypropionic acid is classified as a corrosive substance. According to GHS classifications, it causes serious eye damage (H318).[1] Handling: Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical safety goggles or a face shield and gloves, must be worn at all times. Work should be conducted in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly closed.
Experimental Protocol: Synthesis of 3-Ethoxypropionic Acid via Hydrolysis of Ethyl 3-Ethoxypropionate
This protocol describes a standard laboratory procedure for the basic hydrolysis (saponification) of ethyl 3-ethoxypropionate to yield 3-Ethoxypropionic acid. This method is chosen for its reliability and straightforward workup.
Materials and Equipment:
-
Ethyl 3-ethoxypropionate (EEP) (1.0 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium hydroxide (1.1 equivalents) in deionized water (approx. 4-5 mL per gram of NaOH).
-
Addition of Ester: To the stirring NaOH solution, add ethyl 3-ethoxypropionate (1.0 equivalent) dropwise. The reaction may be mildly exothermic.
-
Saponification: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting ester. Rationale: Heating accelerates the hydrolysis reaction, ensuring complete conversion of the ester to the sodium salt of the carboxylic acid.
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the solution is acidic (pH ~1-2, check with pH paper). A precipitate of NaCl may form. Rationale: Acidification protonates the carboxylate salt to form the free carboxylic acid, which is typically less soluble in the aqueous salt solution.
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers. Rationale: 3-EPA is more soluble in organic solvents than in the acidic aqueous solution, allowing for its efficient extraction and separation from inorganic salts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification (Optional): The resulting crude 3-Ethoxypropionic acid can be purified further by vacuum distillation if necessary to yield a clear, colorless liquid.
Self-Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 4.0 (IR, NMR, MS) and by measuring its refractive index.
Conclusion
3-Ethoxypropionic acid is a valuable and versatile chemical intermediate with a unique combination of ether and carboxylic acid functionalities. Its well-defined chemical and physical properties, coupled with straightforward synthetic accessibility, make it an important tool for chemists in both academic research and industrial applications, particularly in the synthesis of complex organic molecules for the pharmaceutical sector. This guide has provided a foundational understanding of its structure, properties, and practical handling to support its effective use in the laboratory.
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